
1-(5-(羟甲基)吲哚-1-基)-2-氯乙酮
描述
2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C11H12ClNO2 and its molecular weight is 225.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗病毒活性
吲哚衍生物已显示出作为抗病毒剂的潜力 . 它们可用于开发治疗各种病毒性疾病的新药。
抗炎活性
吲哚衍生物还表现出抗炎特性 . 它们可用于治疗以炎症为特征的疾病。
抗癌活性
吲哚衍生物,包括“1-(5-(羟甲基)吲哚-1-基)-2-氯乙酮”,在治疗癌症方面已显示出希望 . 它们可用于开发新的抗癌药物。
抗HIV活性
已发现吲哚衍生物具有抗HIV活性 . 它们可用于开发治疗HIV的药物。
抗氧化活性
吲哚衍生物已证明具有抗氧化特性 . 它们可用于开发对抗体内氧化应激的药物。
抗菌活性
吲哚衍生物已显示出抗菌活性 . 它们可用于开发新的抗菌药物。
抗糖尿病活性
吲哚衍生物在治疗糖尿病方面已显示出潜力 . 它们可用于开发抗糖尿病药物。
抗疟疾活性
吲哚衍生物已证明具有抗疟疾活性 . 它们可用于开发治疗疟疾的药物。
生化分析
Biochemical Properties
2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase . These interactions help in modulating the oxidative stress response in cells. Additionally, 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one has been found to bind to certain receptor proteins, influencing signal transduction pathways .
Cellular Effects
The effects of 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, such as the MAPK/ERK pathway . It also affects gene expression by altering the transcriptional activity of specific genes involved in cell proliferation and apoptosis . Furthermore, 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one impacts cellular metabolism by regulating the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one exerts its effects through various mechanisms. It binds to specific biomolecules, such as DNA and RNA, influencing their stability and function . This compound also acts as an enzyme inhibitor, particularly targeting enzymes involved in the synthesis of reactive oxygen species . Additionally, 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one modulates gene expression by interacting with transcription factors and altering their binding affinity to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has shown stability under various experimental conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one can induce sustained changes in cellular function, including alterations in cell cycle progression and apoptosis .
Dosage Effects in Animal Models
The effects of 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one vary with different dosages in animal models. At lower doses, this compound has been found to enhance cellular antioxidant capacity and reduce oxidative stress . At higher doses, it can induce toxic effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range elicits beneficial effects, while exceeding this range leads to adverse outcomes .
Metabolic Pathways
2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450 and glutathione S-transferase play a crucial role in its biotransformation . These metabolic processes influence the compound’s bioavailability and clearance from the body .
Transport and Distribution
The transport and distribution of 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one within cells and tissues are mediated by specific transporters and binding proteins . This compound is actively transported across cell membranes by ATP-binding cassette transporters . Once inside the cell, it binds to intracellular proteins, facilitating its localization to specific cellular compartments . The distribution of 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one is influenced by its lipophilicity and affinity for binding proteins .
Subcellular Localization
The subcellular localization of 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one is critical for its activity and function. This compound is predominantly localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications, such as phosphorylation, direct its localization to specific compartments . The subcellular distribution of 2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one influences its ability to modulate cellular processes and exert its biochemical effects .
属性
IUPAC Name |
2-chloro-1-[5-(hydroxymethyl)-2,3-dihydroindol-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-6-11(15)13-4-3-9-5-8(7-14)1-2-10(9)13/h1-2,5,14H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVZWGMTUONZDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)CO)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(2-aminoethyl)pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one](/img/structure/B1478441.png)
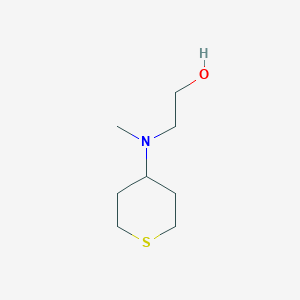
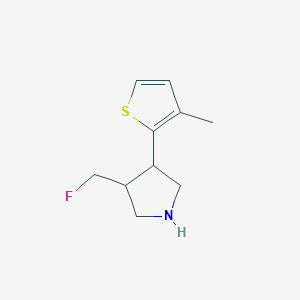
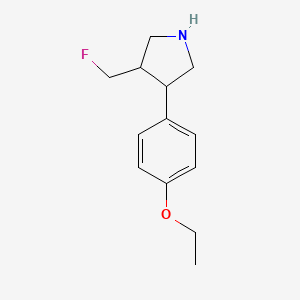
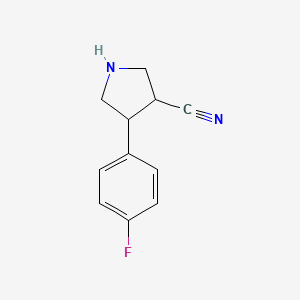
![4-Ethoxy-6-ethylpyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1478448.png)

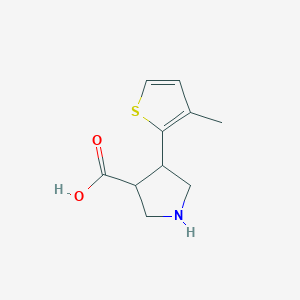
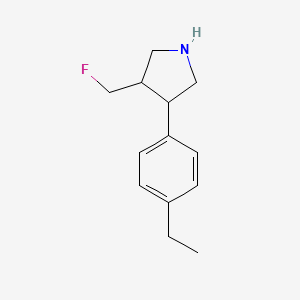
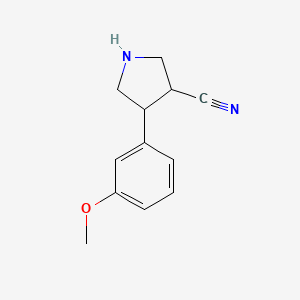
![Methyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1478460.png)
![4-Chloro-6-ethylpyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1478461.png)
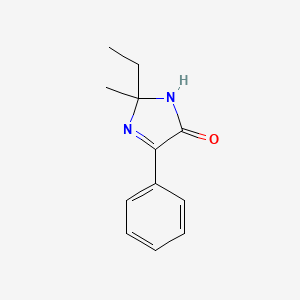
![2-(2-oxo-3-propyl-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid](/img/structure/B1478463.png)
